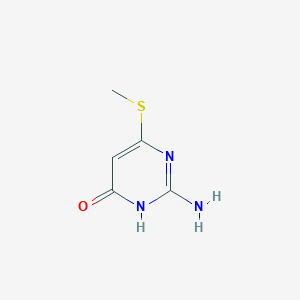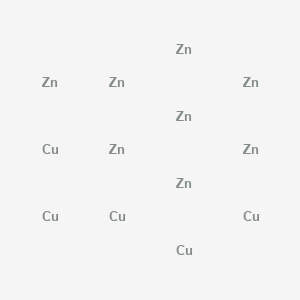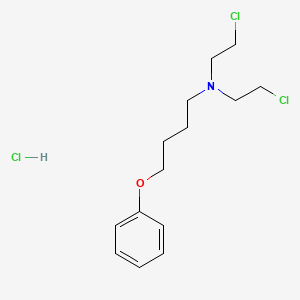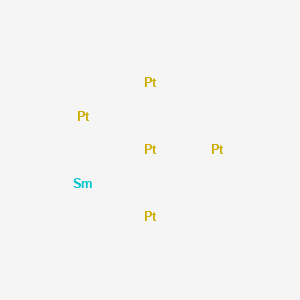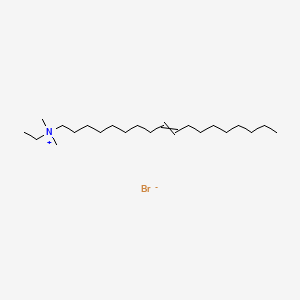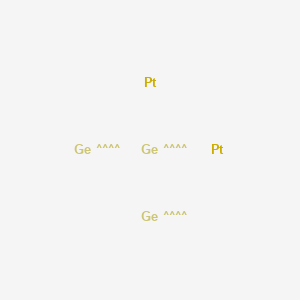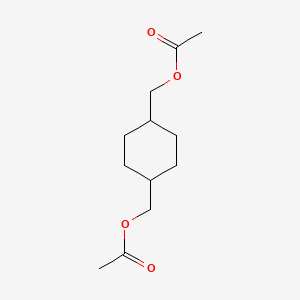
Cyclohexane-1,4-diyldimethanediyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,4-diyldimethanediyl diacetate is an organic compound with the molecular formula C₁₂H₂₀O₄ It is a derivative of cyclohexane, where two methylene groups are attached to the 1 and 4 positions of the cyclohexane ring, and each methylene group is further bonded to an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-diyldimethanediyl diacetate can be synthesized through the esterification of cyclohexane-1,4-diyldimethanol with acetic anhydride or acetyl chloride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions usually involve heating the reactants under reflux to ensure complete conversion to the desired diacetate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane-1,4-diyldimethanediyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclohexane-1,4-diyldimethanol and acetic acid.
Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Cyclohexane-1,4-diyldimethanol and acetic acid.
Oxidation: this compound derivatives.
Substitution: Cyclohexane-1,4-diyldimethanediyl derivatives with new functional groups.
Applications De Recherche Scientifique
Cyclohexane-1,4-diyldimethanediyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of cyclohexane-1,4-diyldimethanediyl diacetate involves its interaction with molecular targets through its functional groups. The acetate groups can participate in esterification and hydrolysis reactions, while the cyclohexane ring provides structural stability. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which enable the compound to exert its effects in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane-1,4-diyldimethanediyl dimethanesulfonate
- Cyclohexane-1,4-diyldimethanediyl diethyl ether
- Cyclohexane-1,4-diyldimethanediyl dibenzoate
Uniqueness
Cyclohexane-1,4-diyldimethanediyl diacetate is unique due to its specific ester functional groups, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo hydrolysis, oxidation, and substitution reactions makes it a versatile intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
6308-18-5 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
[4-(acetyloxymethyl)cyclohexyl]methyl acetate |
InChI |
InChI=1S/C12H20O4/c1-9(13)15-7-11-3-5-12(6-4-11)8-16-10(2)14/h11-12H,3-8H2,1-2H3 |
Clé InChI |
NNCDHEJIRBOLSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1CCC(CC1)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


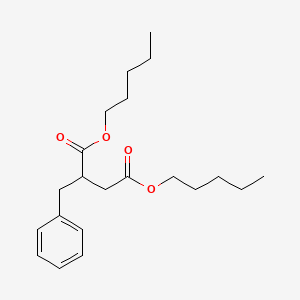


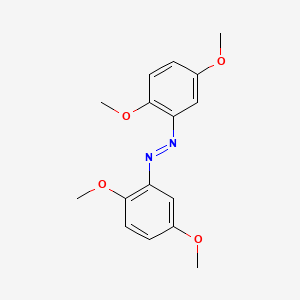
![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)

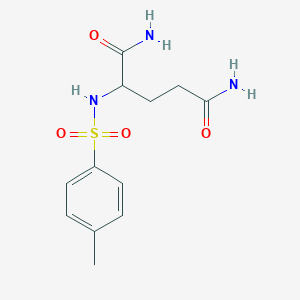
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
